molecular formula C8H6Cl3OP B14657267 (1-Chloro-2-phenylethenyl)phosphonic dichloride CAS No. 51824-87-4

(1-Chloro-2-phenylethenyl)phosphonic dichloride

Cat. No.: B14657267
CAS No.: 51824-87-4
M. Wt: 255.5 g/mol
InChI Key: UICUJXYKTRWIKF-UHFFFAOYSA-N
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Description

(1-Chloro-2-phenylethenyl)phosphonic dichloride is a chemical compound known for its unique structure and reactivity. It features a phosphonic dichloride group attached to a phenylethenyl moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-2-phenylethenyl)phosphonic dichloride typically involves the reaction of phenylacetylene with phosphorus trichloride in the presence of a catalyst. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-2-phenylethenyl)phosphonic dichloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition reactions: The double bond in the phenylethenyl group can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen peroxide for oxidation, and hydrogen gas for reduction. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield (1-Hydroxy-2-phenylethenyl)phosphonic dichloride, while oxidation with hydrogen peroxide can produce (1-Chloro-2-phenylethenyl)phosphonic acid.

Scientific Research Applications

(1-Chloro-2-phenylethenyl)phosphonic dichloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1-Chloro-2-phenylethenyl)phosphonic dichloride exerts its effects involves its interaction with molecular targets through its reactive phosphonic dichloride group. This group can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • (1-Chloro-2-phenylethenyl)phosphonic acid
  • (1-Hydroxy-2-phenylethenyl)phosphonic dichloride
  • Phenylphosphonic dichloride

Uniqueness

What sets (1-Chloro-2-phenylethenyl)phosphonic dichloride apart from similar compounds is its unique combination of a phenylethenyl group with a phosphonic dichloride moiety. This structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

51824-87-4

Molecular Formula

C8H6Cl3OP

Molecular Weight

255.5 g/mol

IUPAC Name

(2-chloro-2-dichlorophosphorylethenyl)benzene

InChI

InChI=1S/C8H6Cl3OP/c9-8(13(10,11)12)6-7-4-2-1-3-5-7/h1-6H

InChI Key

UICUJXYKTRWIKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(P(=O)(Cl)Cl)Cl

Origin of Product

United States

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